5'''-O-Feruloyl complanatoside B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C43H48O23 |

|---|---|

Molecular Weight |

932.8 g/mol |

IUPAC Name |

[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-7-methoxy-4-oxo-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C43H48O23/c1-57-21-12-23(47)29-25(13-21)62-36(19-5-7-20(8-6-19)61-40-35(54)33(52)30(49)26(14-44)63-40)37(32(29)51)65-41-38(34(53)31(50)27(15-45)64-41)66-42-39(55)43(56,17-60-42)16-59-28(48)10-4-18-3-9-22(46)24(11-18)58-2/h3-13,26-27,30-31,33-35,38-42,44-47,49-50,52-56H,14-17H2,1-2H3/b10-4-/t26-,27-,30-,31-,33+,34+,35-,38-,39+,40-,41+,42+,43-/m1/s1 |

InChI Key |

UTPCLOFGDXGRFY-DYFGXVHQSA-N |

Isomeric SMILES |

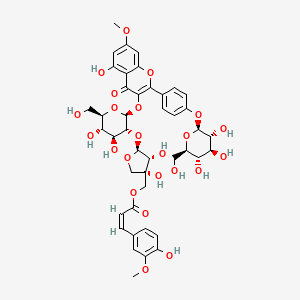

COC1=CC(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@](CO4)(COC(=O)/C=C\C5=CC(=C(C=C5)O)OC)O)O)C6=CC=C(C=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(COC(=O)C=CC5=CC(=C(C=C5)O)OC)O)O)C6=CC=C(C=C6)OC7C(C(C(C(O7)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5'''-O-Feruloyl complanatoside B: Natural Occurrence, Isolation, and Biological Activity

This technical guide provides a comprehensive overview of this compound, a flavonoid glycoside with significant potential in pharmaceutical research and development. The document details its natural source, methods for its isolation and quantification, and current understanding of its biological activities and mechanisms of action.

Introduction to this compound

This compound is a complex flavonoid glycoside. Its chemical structure, characterized by a flavonoid core linked to sugar moieties and a feruloyl group, contributes to its biological activity. This compound is of growing interest to the scientific community due to its potential therapeutic applications in chronic diseases.

Chemical Structure:

-

Molecular Formula: C₄₃H₄₈O₂₃

-

CAS Number: 142473-98-1

Natural Occurrence and Source

The primary natural source of this compound is the seeds of Astragalus complanatus, a plant used in traditional medicine.[1] These seeds, known as Astragali Semen, contain a variety of bioactive compounds, including fatty acids, amino acids, polysaccharides, and other flavonoids and triterpene glycosides.[1]

Isolation and Quantification

The isolation and quantification of this compound from Astragalus complanatus seeds typically involve chromatographic techniques. While specific detailed protocols for this exact compound are not extensively published, general methodologies for isolating flavonoid glycosides from this plant source can be adapted.

Experimental Protocol: General Isolation of Flavonoid Glycosides from Astragalus complanatus Seeds

A common approach for the extraction and isolation of flavonoid glycosides from Astragali Semen involves the following steps:

-

Extraction: The dried and powdered seeds are typically extracted with a solvent such as 80% ethanol (B145695). This process is often optimized using techniques like ultrasound-assisted extraction to improve yield.

-

Fractionation: The crude ethanol extract is then subjected to fractionation using liquid-liquid partitioning with solvents of varying polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to separate compounds based on their chemical properties. Flavonoid glycosides are often enriched in the n-butanol fraction.

-

Chromatographic Purification: The enriched fraction is further purified using a combination of column chromatography techniques. This may include:

-

Macroporous Resin Column Chromatography: To initially separate the flavonoid glycosides from other components.

-

Silica Gel Column Chromatography: For finer separation based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): As a final purification step to obtain the pure compound. A C18 column is commonly used with a gradient elution system of acetonitrile (B52724) and water (often with a small percentage of acid like phosphoric acid to improve peak shape).

-

Quantitative Analysis

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a standard method for the quantification of flavonoids in plant extracts.

Table 1: HPLC-UV Parameters for Analysis of Flavonoids in Astragali Complanati Semen

| Parameter | Value |

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of acetonitrile and 0.3% v/v phosphoric acid in water |

| Detection Wavelength | 254 nm[2] |

| Flow Rate | Typically 1.0 mL/min |

| Injection Volume | 10-20 µL |

Note: This table represents a typical methodology and may require optimization for the specific quantification of this compound.

Biological Activity and Mechanism of Action

Research suggests that the flavonoid-rich extracts of Astragalus complanatus seeds, which contain this compound, are associated with a range of biological activities, including roles in cardiovascular diseases, diabetes, and cancer.[1] The anti-inflammatory properties of these extracts are of particular interest.

Anti-Inflammatory Effects and Signaling Pathways

While studies on the specific mechanism of this compound are limited, research on the total extract of Astragali Semen provides insights into its potential anti-inflammatory actions. The extract has been shown to inhibit the production of pro-inflammatory mediators. A key signaling pathway implicated in this process is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway .

The ethanolic extract of Astragalus complanatus seeds has been demonstrated to inhibit the activation of the NF-κB pathway in macrophages stimulated with lipopolysaccharide (LPS).[3][4] This inhibition is achieved by preventing the phosphorylation of IκB kinase (IKK) and the subsequent nuclear translocation of the p65 subunit of NF-κB.[3][4] By blocking this pathway, the extract can reduce the expression of pro-inflammatory genes and the production of inflammatory cytokines.

Below is a diagram illustrating the proposed inhibitory effect of Astragalus complanatus seed extract on the NF-κB signaling pathway.

Caption: Proposed inhibition of the NF-κB pathway by Astragalus complanatus seed extract.

Future Directions

While the therapeutic potential of the flavonoid constituents of Astragalus complanatus seeds is evident, further research is required to specifically elucidate the pharmacological profile of this compound. Future studies should focus on:

-

Developing and validating robust analytical methods for the precise quantification of this compound in its natural source.

-

Conducting detailed in vitro and in vivo studies to isolate the specific biological activities of this compound and delineate its mechanism of action on key signaling pathways.

-

Evaluating the pharmacokinetic and pharmacodynamic properties of purified this compound to assess its potential as a drug candidate.

This in-depth understanding will be crucial for the successful translation of this natural product into novel therapeutic agents for the management of inflammatory and other chronic diseases.

References

The Enigmatic Assembly of a Bioactive Flavonoid: A Technical Guide to the Putative Biosynthesis of 5'''-O-Feruloyl Complanatoside B in Astragalus complanatus

For Immediate Release

[CITY, STATE] – [Date] – While the precise enzymatic steps leading to the formation of 5'''-O-Feruloyl complanatoside B in Astragalus complanatus remain a frontier in plant biochemistry, this technical guide synthesizes current knowledge on flavonoid biosynthesis to propose a putative pathway for this medicinally significant compound. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural product biosynthesis and metabolic engineering.

Astragalus complanatus, a perennial herb used in traditional medicine, is a rich source of bioactive flavonoids. Among these, this compound, an acylated flavonol glycoside, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for harnessing its therapeutic potential through biotechnological approaches. To date, no comprehensive study has fully elucidated the specific enzymes responsible for the final glycosylation and feruloylation steps in the creation of this complex molecule. This guide, therefore, constructs a hypothetical pathway by drawing parallels with known flavonoid biosynthetic routes in related Astragalus species and other plants.

A Proposed Blueprint for Biosynthesis

The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, a well-established route for the production of a vast array of plant secondary metabolites. The proposed pathway can be dissected into three key stages: formation of the flavonol backbone, sequential glycosylation, and the final acylation step.

1. Formation of the Kaempferol (B1673270) Aglycone: The journey begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to 4-coumaroyl-CoA. This precursor then enters the flavonoid-specific pathway, where chalcone (B49325) synthase (CHS) catalyzes its condensation with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. Subsequent isomerization by chalcone isomerase (CHI) yields naringenin, a key flavanone (B1672756) intermediate. A cascade of hydroxylations and the introduction of a double bond by flavanone 3-hydroxylase (F3H) and flavonol synthase (FLS), respectively, leads to the formation of the flavonol kaempferol.

2. Stepwise Glycosylation: The kaempferol aglycone is then proposed to undergo a series of glycosylation events, catalyzed by UDP-dependent glycosyltransferases (UGTs). Based on the structure of complanatoside B, a multi-step glycosylation cascade is hypothesized. This would involve the sequential addition of sugar moieties to the kaempferol backbone. While the specific UGTs from A. complanatus have not been characterized, studies in the closely related Astragalus membranaceus have identified several UGTs with activity towards flavonoids, suggesting the presence of homologous enzymes in A. complanatus.

3. The Final Feruloylation Step: The defining feature of this compound is the presence of a feruloyl group. This acylation is presumed to be the final step in the pathway, catalyzed by a feruloyl-CoA-dependent acyltransferase. This enzyme would transfer the feruloyl group from feruloyl-CoA to a specific hydroxyl group on one of the sugar residues of the glycosylated kaempferol intermediate. The identification and characterization of such an acyltransferase from A. complanatus is a critical missing piece of this biosynthetic puzzle.

Visualizing the Proposed Pathway

To facilitate a clearer understanding of the proposed biosynthetic route, the following diagrams illustrate the key transformations and logical flow.

Figure 1. Putative initial steps in the biosynthesis of the kaempferol backbone.

Figure 2. Hypothesized final steps in the formation of this compound.

Future Directions and Experimental Approaches

The elucidation of the complete biosynthetic pathway of this compound requires a multi-pronged experimental approach. The following outlines key methodologies that will be instrumental in validating and refining the proposed pathway:

Table 1: Key Experimental Protocols for Pathway Elucidation

| Experiment | Methodology | Objective |

| Transcriptome Analysis | RNA-sequencing of different tissues of A. complanatus (e.g., leaves, stems, roots, and flowers) to identify candidate genes involved in flavonoid biosynthesis, particularly UGTs and acyltransferases, by correlating their expression profiles with the accumulation of complanatoside B. | To identify candidate genes encoding the biosynthetic enzymes. |

| Gene Cloning and Heterologous Expression | Candidate genes identified from transcriptome analysis will be cloned and expressed in a suitable heterologous host system, such as Escherichia coli or Saccharomyces cerevisiae. | To produce recombinant enzymes for functional characterization. |

| Enzyme Assays | The activity of the recombinant enzymes will be tested in vitro using the putative substrates (e.g., kaempferol and its glycosides for UGTs; complanatoside B precursor and feruloyl-CoA for the acyltransferase). Reaction products will be analyzed by HPLC and LC-MS. | To confirm the specific function and substrate specificity of the identified enzymes. |

| Gene Silencing/Knockout | Techniques such as RNA interference (RNAi) or CRISPR/Cas9-mediated gene editing could be employed in A. complanatus (if a transformation protocol is available) to silence or knock out the candidate genes. The metabolic profile of the resulting transgenic plants would be analyzed for changes in the accumulation of this compound. | To validate the in vivo function of the candidate genes in the biosynthetic pathway. |

Quantitative Data: A Call for Future Research

Currently, there is a lack of quantitative data in the scientific literature regarding the enzymatic kinetics and expression levels of the specific genes involved in the biosynthesis of this compound. Future research should focus on obtaining this critical information to build a more complete and quantitative model of the pathway.

Table 2: Desired Quantitative Data for Pathway Modeling

| Data Type | Parameter | Significance |

| Enzyme Kinetics | Km, kcat, Vmax for each characterized enzyme. | Provides insights into enzyme efficiency and substrate affinity, crucial for metabolic engineering efforts. |

| Gene Expression Levels | Absolute or relative quantification of transcripts for biosynthetic genes in different tissues and developmental stages. | Correlates gene activity with metabolite accumulation, helping to identify rate-limiting steps. |

| Metabolite Concentrations | Quantification of this compound and its proposed intermediates in various plant tissues. | Provides a direct measure of the pathway's output and helps to understand metabolic flux. |

Conclusion

The biosynthesis of this compound in Astragalus complanatus presents an intriguing area of research with significant implications for drug development and biotechnology. While the complete pathway is yet to be fully unraveled, the proposed model in this guide provides a solid framework for future investigations. The application of modern molecular and biochemical techniques will be paramount in identifying and characterizing the missing enzymatic links, ultimately enabling the heterologous production of this valuable natural product. This endeavor will not only deepen our understanding of plant metabolic diversity but also pave the way for the sustainable production of plant-derived pharmaceuticals.

Unveiling the Spectroscopic Signature of 5'''-O-Feruloyl complanatoside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data and experimental protocols related to 5'''-O-Feruloyl complanatoside B, a flavonoid glycoside isolated from the seeds of Astragalus complanatus. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and analytical sciences.

Core Data Presentation: Spectral Analysis

Molecular Structure:

This compound has the molecular formula C₄₃H₄₈O₂₃ and a molecular weight of approximately 932.8 g/mol .

Mass Spectrometry (MS) Data:

The mass spectrum would be expected to show a molecular ion peak [M+H]⁺ at m/z 933.8. Fragmentation patterns would likely involve the loss of the feruloyl group (176 Da) and subsequent losses of the sugar moieties.

Nuclear Magnetic Resonance (NMR) Data:

The ¹H and ¹³C NMR spectra of this compound would exhibit characteristic signals for the flavonoid aglycone (a derivative of kaempferol), the sugar units, and the feruloyl group. The presence of the feruloyl group would be indicated by signals in the aromatic region for its substituted benzene (B151609) ring and vinylic protons, as well as a methoxy (B1213986) group signal. The point of attachment at the 5''' position would be confirmed through long-range correlations in an HMBC experiment.

Experimental Protocols

The following outlines a general methodology for the isolation and characterization of flavonoid glycosides like this compound from plant material, based on established phytochemical techniques.

1. Extraction: The dried and powdered seeds of Astragalus complanatus are typically extracted with a polar solvent, such as 80% ethanol, at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

2. Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. The flavonoid glycosides are expected to concentrate in the ethyl acetate and n-butanol fractions.

3. Chromatographic Purification: The flavonoid-rich fractions are further purified using a combination of chromatographic techniques. This may include column chromatography on silica (B1680970) gel, Sephadex LH-20, or reversed-phase C18 material. Final purification is often achieved by preparative High-Performance Liquid Chromatography (HPLC).

4. Structure Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.

-

NMR Spectroscopy: A suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, are conducted to establish the connectivity of protons and carbons and to determine the structure of the aglycone, the sugar sequence, and the position of the feruloyl group.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like this compound.

As no specific signaling pathways for this compound have been definitively elucidated, a diagram of such is not included. Research into the biological activities of this compound and its parent, complanatoside B, is ongoing and may reveal its role in cellular signaling in the future.

The Discovery and Therapeutic Potential of Complanatoside B and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Complanatoside B, a flavonoid glycoside isolated from Astragali Complanati Semen, has emerged as a molecule of interest due to its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, history, and known biological activities of complanatoside B. In light of the limited research on its derivatives, this document also presents a prospective look into the synthesis and evaluation of novel complanatoside B analogues. Detailed experimental protocols for the isolation of the parent compound, its pharmacokinetic analysis, and proposed synthetic routes for its derivatives are provided. Furthermore, key signaling pathways associated with the anti-inflammatory effects of flavonoids are illustrated to provide a mechanistic context for future research and drug development endeavors.

Discovery and History of Complanatoside B

Complanatoside B is a flavonoid glycoside naturally occurring in the seeds of Astragalus complanatus. Its discovery is part of the broader scientific investigation into the chemical constituents of medicinal plants used in traditional medicine. Astragali Complanati Semen has a history of use for its therapeutic properties, which has prompted researchers to isolate and identify its bioactive components.

The isolation and structural elucidation of complanatoside B and its analogue, complanatoside A, have been achieved through modern chromatographic and spectroscopic techniques. These compounds are part of a larger family of flavonoids found in various species of the Astragalus genus. While research on complanatoside B is still in its early stages, initial studies have pointed towards its potential as an anti-inflammatory agent. A key study has investigated its pharmacokinetic profile in rats, providing foundational data for its absorption, distribution, metabolism, and excretion (ADME) properties.

Currently, there is a notable absence of published research on the synthesis and biological activities of complanatoside B derivatives. This presents a significant opportunity for medicinal chemists and pharmacologists to explore the structure-activity relationships of this natural product and to develop novel derivatives with enhanced therapeutic properties.

Quantitative Data

The primary quantitative data available for complanatoside B pertains to its pharmacokinetic profile in rats. The following table summarizes the key parameters from a study comparing the administration of raw and salt-processed Astragali Complanati Semen.

| Pharmacokinetic Parameter | Raw Group | Processed Group | Significance |

| Tmax (h) | Not significantly different | Not significantly different | - |

| Cmax (µg/L) | Value not specified | Significantly increased | P<0.05 |

| AUC (0-12h) (µg·h/L) | Value not specified | Significantly increased | P<0.05 |

| MRT (0-12h) (h) | 3.34 ± 0.44 | 1.81 ± 0.36 | P<0.05 |

Table 1: Pharmacokinetic parameters of complanatoside B in rats after oral administration of raw and salt-processed Astragali Complanati Semen extract.[1]

Experimental Protocols

Isolation of Complanatoside B from Astragalus complanatus

The following is a generalized protocol for the isolation of flavonoids from Astragalus species, which can be adapted for the specific isolation of complanatoside B.

-

Extraction:

-

Air-dried and powdered seeds of Astragalus complanatus are extracted with 70% ethanol (B145695) at room temperature for 24 hours.

-

The extraction process is repeated three times.

-

The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

The n-butanol fraction, which is typically rich in flavonoid glycosides, is collected and concentrated.

-

-

Chromatographic Purification:

-

The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., D101).

-

The column is eluted with a gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95%).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing complanatoside B are pooled and further purified by repeated column chromatography on silica (B1680970) gel and Sephadex LH-20.

-

Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure complanatoside B.

-

-

Structure Elucidation:

-

The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS).

-

Pharmacokinetic Study of Complanatoside B in Rats

The following is a generalized protocol for a pharmacokinetic study in rats, based on the available abstract.[1]

-

Animals:

-

Male Sprague-Dawley rats (200-250 g) are used.

-

Animals are housed in a controlled environment with free access to food and water.

-

Rats are fasted for 12 hours before the experiment.

-

-

Drug Administration:

-

An extract of Astragali Complanati Semen (either raw or salt-processed) is administered orally by gavage.

-

-

Blood Sampling:

-

Blood samples (approximately 0.3 mL) are collected from the tail vein at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

-

Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.

-

-

Sample Preparation:

-

Aliquots of plasma are deproteinized with a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

-

An internal standard (e.g., rutin) is added to each sample.

-

Samples are vortexed and centrifuged to precipitate proteins.

-

The supernatant is collected and analyzed.

-

-

UPLC-MS/MS Analysis:

-

An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system is used for the quantitative analysis of complanatoside B.

-

Chromatographic separation is achieved on a C18 column with a gradient mobile phase (e.g., acetonitrile (B52724) and water containing 0.1% formic acid).

-

Mass spectrometric detection is performed in multiple reaction monitoring (MRM) mode.

-

-

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters, including Cmax, Tmax, AUC, and MRT, are calculated using appropriate software (e.g., DAS 3.2.6).

-

Proposed Synthesis of Complanatoside B Derivatives

Given the lack of published methods for the synthesis of complanatoside B derivatives, a general approach for the synthesis of flavonoid O-glycoside derivatives is proposed. This would involve the chemical or enzymatic modification of the sugar moieties or the aglycone.

-

Chemical Synthesis of O-Glycoside Derivatives:

-

Protection of Hydroxyl Groups: The hydroxyl groups on the flavonoid aglycone and the sugar moieties of complanatoside B are selectively protected using standard protecting groups (e.g., acetyl, benzoyl, or silyl (B83357) groups).

-

Glycosylation: The protected aglycone is then glycosylated with a desired protected sugar donor (e.g., a glycosyl bromide or trichloroacetimidate) in the presence of a suitable promoter (e.g., silver triflate or TMSOTf).

-

Deprotection: The protecting groups are removed under appropriate conditions (e.g., Zemplén deacetylation for acetyl groups) to yield the final derivative.

-

-

Enzymatic Synthesis:

Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathways of Flavonoids

Flavonoids are known to exert their anti-inflammatory effects by modulating various signaling pathways. The following diagram illustrates the key pathways, including NF-κB, MAPK, and Nrf2, that are likely relevant to the mechanism of action of complanatoside B.

Caption: Putative anti-inflammatory signaling pathways modulated by complanatoside B.

Proposed Experimental Workflow for Derivative Synthesis and Evaluation

The following diagram outlines a logical workflow for the synthesis and biological evaluation of novel complanatoside B derivatives.

Caption: Proposed workflow for the synthesis and evaluation of complanatoside B derivatives.

Future Directions and Conclusion

Complanatoside B represents a promising natural product scaffold for the development of new anti-inflammatory agents. The existing pharmacokinetic data, although limited, provides a foundation for further preclinical development. The clear gap in the literature regarding its derivatives highlights a significant opportunity for research in this area.

The proposed synthetic strategies, coupled with a systematic biological evaluation workflow, can pave the way for the discovery of novel complanatoside B analogues with improved potency, selectivity, and pharmacokinetic properties. Future studies should focus on elucidating the precise molecular targets of complanatoside B and its derivatives and on evaluating their efficacy in relevant animal models of inflammatory diseases. This in-depth technical guide serves as a valuable resource for researchers poised to explore the therapeutic potential of this intriguing flavonoid glycoside.

References

The Multifaceted Biological Activities of Flavonoids from Semen Astragali Complanati: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semen Astragali Complanati, the dried ripe seed of Astragalus complanatus, is a traditional Chinese medicine with a long history of use in treating a variety of ailments. Modern phytochemical research has identified flavonoids as one of the principal bioactive components responsible for its therapeutic effects.[1][2] This technical guide provides an in-depth overview of the biological activities of flavonoids derived from Semen Astragali Complanati, with a focus on their antioxidant, anti-inflammatory, hepatoprotective, and anticancer properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Key Bioactive Flavonoids

A number of flavonoids have been isolated and identified from Semen Astragali Complanati. These include, but are not limited to, complanatuside (B1669303), rhamnocitrin (B192594), kaempferol (B1673270) and its glycosides, quercetin, and calycosin.[3] The biological activities discussed in this guide are attributed to both the synergistic effects of the total flavonoid extracts and the specific actions of these individual compounds.

Antioxidant Activity

The antioxidant properties of flavonoids from Semen Astragali Complanati are a cornerstone of their therapeutic potential, contributing to their efficacy in mitigating oxidative stress-related pathologies.[2]

Quantitative Data

The antioxidant capacity of extracts from Semen Astragali Complanati has been quantified using various assays. The total phenolic content and the ability to scavenge free radicals are key indicators of this activity.

| Parameter | Method | Result | Reference |

| Total Phenolic Content | Folin-Ciocalteu | 40.12 ± 1.10 mg gallic acid/g dry seed | [4] |

| Antioxidant Capacity | DPPH Radical Scavenging | 0.85 ± 0.13 mg dry extract/mg DPPH | [4] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the spectrophotometric determination of antioxidant activity by measuring the scavenging of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

1.2.1. Materials and Reagents

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (spectrophotometric grade)

-

Test samples (flavonoid extracts or isolated compounds)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm

1.2.2. Preparation of Solutions

-

DPPH Stock Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol. Store in a dark, refrigerated container.

-

Test Sample Solutions: Prepare a series of concentrations of the flavonoid samples in methanol.

-

Positive Control Solutions: Prepare a series of concentrations of the positive control in methanol.

1.2.3. Assay Procedure

-

In a test tube or microplate well, mix a defined volume of the test sample or positive control with a defined volume of the DPPH working solution.

-

Include a control containing methanol instead of the test sample.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at 517 nm.

1.2.4. Calculation of Scavenging Activity

The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the control reaction.

-

A_sample is the absorbance of the reaction with the test sample.

The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the sample concentration.

Experimental Workflow

Caption: Workflow for DPPH antioxidant assay.

Anti-inflammatory Activity

Flavonoids from Semen Astragali Complanati exhibit significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[5]

Quantitative and Qualitative Data

The anti-inflammatory activity of these flavonoids has been demonstrated through the inhibition of inflammatory markers in cell-based assays.

| Flavonoid/Extract | Model System | Effect | Reference |

| Total Flavonoids (TFACS) | Lipopolysaccharide (LPS)-induced RAW 264.7 macrophages | Significantly reduced levels of inflammatory cytokines. | [1] |

| Complanatuside | Cytokine-induced HaCaT cells | Decreased IL-1β levels by 11.7-32.9% at concentrations of 1-20 µM. | [6] |

| Complanatuside | Cytokine-induced HaCaT cells | Dose-dependently reduced the elevated levels of iNOS and COX-2. | [6] |

Signaling Pathways

The anti-inflammatory actions of flavonoids from Semen Astragali Complanati are mediated through the inhibition of pro-inflammatory signaling pathways, including NF-κB, p38 MAPK, and JNK.[7]

Caption: Anti-inflammatory signaling pathway.

Hepatoprotective Activity

Total flavonoids from Semen Astragali Complanati (TFACS) have demonstrated a protective effect against chronic liver injury. This protection is attributed to the modulation of specific signaling pathways involved in cell survival and death.[1]

Signaling Pathways

TFACS exert their hepatoprotective effects by inhibiting the PI3K/Akt and ferroptosis signaling pathways.[1]

Caption: Hepatoprotective signaling pathways.

Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway

This protocol describes the detection of key proteins in the PI3K/Akt pathway by Western blotting to assess pathway activation.

3.2.1. Materials and Reagents

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-PI3K)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system (e.g., chemiluminescence imager)

3.2.2. Procedure

-

Cell Lysis: Treat cells with the flavonoid compounds, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block non-specific binding sites on the membrane.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., p-Akt).

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Anticancer Activity

Flavonoids from Semen Astragali Complanati have been shown to possess anticancer properties, although quantitative data for specific flavonoids from this plant are limited in the current literature.[2][5] The total flavonoid extract has demonstrated anti-tumor effects in vivo.[8] Kaempferol, a flavonoid found in Semen Astragali Complanati, is known to inhibit cancer progression through various mechanisms, including the modulation of the PI3K/Akt signaling pathway.

Quantitative Data

Signaling Pathways

The anticancer activity of kaempferol, a key flavonoid in Semen Astragali Complanati, is partly mediated through the inhibition of the PI3K/Akt pathway, which is crucial for cancer cell proliferation and survival.

Caption: Anticancer signaling pathway of Kaempferol.

Conclusion and Future Directions

The flavonoids from Semen Astragali Complanati exhibit a broad spectrum of biological activities, including potent antioxidant, anti-inflammatory, hepatoprotective, and potential anticancer effects. These activities are underpinned by the modulation of key cellular signaling pathways such as PI3K/Akt, NF-κB, and MAPK. The data and protocols presented in this technical guide provide a solid foundation for further research and development in this area.

Future investigations should focus on:

-

Elucidating the specific IC50 values of individual flavonoids from Semen Astragali Complanati against a comprehensive panel of cancer cell lines.

-

Quantifying the inhibitory effects of these flavonoids on the production of a wider range of inflammatory cytokines.

-

Conducting in-depth mechanistic studies to fully unravel the molecular targets of these compounds.

-

Performing preclinical and clinical studies to evaluate the therapeutic potential of these flavonoids in various disease models.

The continued exploration of the biological activities of flavonoids from Semen Astragali Complanati holds significant promise for the development of novel therapeutic agents for a range of human diseases.

References

- 1. Proteomics reveals the pharmacological mechanism of flavonoids from Astragali Complanati Semen in preventing chronic liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Semen Astragali Complanati: an ethnopharmacological, phytochemical and pharmacological review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancer cells ic50: Topics by Science.gov [science.gov]

- 4. researchgate.net [researchgate.net]

- 5. frontiersin.org [frontiersin.org]

- 6. Revisiting the Anti-Cancer Toxicity of Clinically Approved Platinating Derivatives [mdpi.com]

- 7. Effect of total flavonoids from the seeds of Astragali complanati on natural killer cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the In Vitro Antioxidant Activity of 5'''-O-Feruloyl Complanatoside B

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'''-O-Feruloyl complanatoside B is a flavonoid glycoside isolated from Astragalus complanatus.[1] Flavonoids from this genus are recognized for their potential health benefits, including antioxidant properties.[2] The antioxidant activity of extracts from Astragalus complanatus has been evaluated, and this activity is largely attributed to their rich phenolic and flavonoid content.[3] This technical guide outlines the standard methodologies used to assess in vitro antioxidant activity and presents available data on extracts containing this compound.

Data Presentation: In Vitro Antioxidant Activity of Astragalus complanatus Extracts

The following table summarizes the quantitative data on the antioxidant activity of an ultrasound-cellulase synergistic extract of Astragali complanati Semen.

| Antioxidant Assay | Parameter | Result | Reference |

| DPPH Radical Scavenging Activity | IC50 | 11.851 µg/mL | [4] |

| ABTS+ Radical Scavenging Activity | IC50 | 23.426 µg/mL | [4] |

Note: IC50 (half maximal inhibitory concentration) is the concentration of the extract required to scavenge 50% of the free radicals. Lower IC50 values indicate higher antioxidant activity.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols can be adapted for the evaluation of pure this compound.

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Test sample (this compound or extract)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be adjusted to approximately 1.0.

-

Sample preparation: Dissolve the test sample in a suitable solvent to prepare a series of concentrations.

-

Reaction: Add a specific volume of the sample solution to the DPPH working solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging effect (%) = [(A0 - A1) / A0] x 100 Where A0 is the absorbance of the control (DPPH solution without sample) and A1 is the absorbance of the sample.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

-

ABTS

-

Potassium persulfate

-

Methanol or ethanol

-

Test sample

-

Positive control (e.g., Trolox, Ascorbic acid)

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of ABTS•+ solution: Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+.

-

Working solution: Dilute the ABTS•+ stock solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample preparation: Prepare a series of concentrations of the test sample.

-

Reaction: Add a small volume of the sample solution to the ABTS•+ working solution.

-

Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: Scavenging effect (%) = [(Acontrol - Asample) / Acontrol] x 100 Where Acontrol is the absorbance of the ABTS•+ solution without the sample and Asample is the absorbance in the presence of the sample.

-

IC50 Determination: The IC50 value is calculated from the plot of scavenging activity against the sample concentration.

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe3+-TPZ) complex to the ferrous form (Fe2+), which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Materials:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl3) solution (20 mM in water)

-

Test sample

-

Standard (e.g., FeSO4·7H2O)

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPZ solution, and FeCl3 solution in a ratio of 10:1:1 (v/v/v). Warm the reagent to 37°C before use.

-

Sample preparation: Prepare different concentrations of the test sample.

-

Reaction: Add a small volume of the sample to the FRAP reagent.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: The antioxidant capacity is determined from a standard curve of a known Fe2+ concentration and is expressed as Fe2+ equivalents (e.g., in µM Fe2+/mg of sample).

Mandatory Visualizations

Caption: Workflow for the DPPH Radical Scavenging Assay.

References

Potential Therapeutic Targets of 5'''-O-Feruloyl Complanatoside B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'''-O-Feruloyl complanatoside B is a flavonoid glycoside isolated from Astragali Semen, the seeds of Astragalus complanatus. This plant has a history of use in traditional Chinese medicine for the treatment of a variety of chronic conditions, including cardiovascular diseases, diabetes, and cancers. While research on the specific molecular targets of this compound is still emerging, studies on the total flavonoid extracts of Astragali Semen have revealed significant anti-inflammatory and anticancer activities. This guide synthesizes the current understanding of the potential therapeutic targets of this compound, drawing from the broader research on its source extract. The primary mechanisms identified revolve around the modulation of the NF-κB signaling pathway in inflammation and the induction of apoptosis in cancer cells.

Potential Therapeutic Area: Anti-Inflammatory Effects

The anti-inflammatory properties of Astragali Complanati Semen extract (ACSE) are a promising area of investigation for this compound. Research has demonstrated that ACSE can significantly suppress the inflammatory response in macrophages.

Core Mechanism: Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes.

Studies on ACSE suggest that its components, likely including this compound, interfere with this cascade.

Quantitative Data from ACSE Studies

The following table summarizes the inhibitory effects of Astragali Complanati Semen extract (ACSE) on the production of pro-inflammatory mediators in LPS-stimulated macrophages. While this data is for the whole extract, it provides a basis for the potential efficacy of its constituents.

| Mediator | Cell Line | Stimulant | ACSE Concentration (µg/mL) | Inhibition (%) |

| Nitric Oxide (NO) | J774 Macrophages | LPS (1 µg/mL) | 50 | Significant |

| TNF-α | J774 Macrophages | LPS (1 µg/mL) | 50 | Significant |

| IL-1β | J774 Macrophages | LPS (1 µg/mL) | 50 | Significant |

| IL-6 | J774 Macrophages | LPS (1 µg/mL) | 50 | Significant |

Experimental Protocols for Anti-Inflammatory Assays

J774 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere. For experiments, cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm after a 10-minute incubation at room temperature. A standard curve using sodium nitrite is used to quantify the nitrite concentration.

The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

To assess the activation of the NF-κB pathway, the phosphorylation of IKK and the nuclear translocation of p65 are analyzed by Western blotting.

-

Preparation of Cytosolic and Nuclear Extracts: Cells are harvested and lysed using a nuclear extraction kit to separate the cytosolic and nuclear fractions.

-

Protein Quantification: Protein concentrations are determined using a BCA protein assay kit.

-

SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are blocked and then incubated with primary antibodies against phospho-IKKα/β, IKKα/β, p65, and loading controls (e.g., β-actin for cytosolic fraction and PARP for nuclear fraction). After washing, the membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Potential Therapeutic Area: Anticancer Effects

The total flavonoid fraction from Astragalus complanatus (FAC) has demonstrated anticancer properties, suggesting that this compound may contribute to these effects. The primary mechanism appears to be the induction of apoptosis and inhibition of metastasis.

Core Mechanism: Modulation of Apoptosis and Metastasis-Related Proteins

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, with proteins like Bcl-2 being anti-apoptotic and others like caspases being pro-apoptotic.

In the context of cancer metastasis, focal adhesion kinase (FAK) is a critical signaling protein that promotes cell migration and invasion. Conversely, Breast Cancer gene 1 (BRCA1) is a tumor suppressor involved in DNA repair and the regulation of cell proliferation.

Studies on FAC indicate an effect on these key proteins, leading to a pro-apoptotic and anti-metastatic cellular environment.

Quantitative Data from FAC Studies

The following table summarizes the effects of the total flavonoid fraction from Astragalus complanatus (FAC) on the expression of key regulatory proteins in breast cancer cells.

| Protein | Cell Line | FAC Treatment | Effect on Protein Expression |

| Bcl-2 | Breast Cancer Cells | Dose-dependent | Reduced |

| Caspase-9 | Breast Cancer Cells | Dose-dependent | Increased |

| FAK | Breast Cancer Cells | Dose-dependent | Reduced |

| BRCA1 | Breast Cancer Cells | Dose-dependent | Increased |

Experimental Protocols for Anticancer Assays

Human breast cancer cell lines are seeded in 96-well plates and treated with various concentrations of the test compound. After a specified incubation period, Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated for an additional 1-4 hours. The absorbance is measured at 450 nm to determine cell viability.

Apoptosis can be quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. Treated cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and PI are added, and the cells are incubated in the dark. The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Similar to the protocol for NF-κB analysis, Western blotting can be used to measure the expression levels of Bcl-2, Caspase-9, FAK, and BRCA1 in treated cancer cells.

Conclusion and Future Directions

The existing research on the extracts of Astragali Semen provides a strong foundation for investigating the therapeutic potential of its constituent, this compound. The inhibition of the NF-κB pathway and the modulation of key proteins in apoptosis and metastasis are promising avenues for drug development in inflammatory diseases and oncology.

However, it is crucial to emphasize that the studies to date have focused on the whole extract or the total flavonoid fraction. Future research should prioritize the isolation and purification of this compound to:

-

Confirm Direct Activity: Unequivocally demonstrate that this compound is responsible for the observed anti-inflammatory and anticancer effects.

-

Determine Potency: Establish quantitative measures of its activity, such as IC₅₀ values, for specific molecular targets.

-

Elucidate Detailed Mechanisms: Investigate its direct binding partners and further unravel the downstream signaling consequences.

-

In Vivo Efficacy: Evaluate its therapeutic potential in animal models of inflammatory diseases and cancer.

By undertaking these focused investigations, the full therapeutic value of this compound can be ascertained, potentially leading to the development of novel therapies.

A Comprehensive Technical Guide to Feruloylated Flavonoid Glycosides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of feruloylated flavonoid glycosides, a unique class of polyphenolic compounds characterized by a flavonoid core, a sugar moiety, and an ester-linked ferulic acid group. This acylation can significantly modify the parent flavonoid's physicochemical properties and biological activities, making these compounds a subject of growing interest in pharmacology and drug development. This document covers their structural characterization, synthesis, biological activities—supported by quantitative data—and the molecular mechanisms underlying their effects. Detailed experimental protocols for key assays are also provided.

Introduction to Feruloylated Flavonoid Glycosides

Feruloylated flavonoid glycosides are naturally occurring secondary metabolites found in various plants. Structurally, they consist of a flavonoid aglycone (such as quercetin (B1663063) or kaempferol) linked to a sugar molecule (like glucose or rhamnose), which is in turn esterified with ferulic acid. This feruloyl group, a derivative of cinnamic acid, enhances the lipophilicity and stability of the flavonoid glycoside, which can influence its absorption, bioavailability, and interaction with biological targets.[1] These modifications often result in potent biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibiting properties.[2]

Synthesis and Structural Characterization

The structural elucidation of feruloylated flavonoid glycosides relies heavily on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for unambiguously identifying these complex structures.[3]

Structural Characterization

-

Mass Spectrometry (MS): Tandem MS (MS/MS) is crucial for identifying the aglycone, the sugar sequence, and the acyl group. Fragmentation analysis typically shows the neutral loss of the sugar and acyl moieties, helping to pinpoint the locations of glycosylation and acylation.[3][4][5] High-resolution mass spectrometry provides the elemental composition, confirming the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR provide detailed information about the structure. The signals from the flavonoid skeleton, the sugar protons (especially the anomeric proton), and the characteristic signals of the feruloyl group (including the vinyl protons and methoxy (B1213986) group) allow for complete structural assignment. 2D-NMR experiments like HMBC and HSQC are used to establish the connectivity between the flavonoid, the sugar, and the feruloyl moiety.[6]

Table 1: Representative Spectroscopic Data for a Feruloylated Flavonoid Glycoside (Tiliroside)

| Compound | Formula | Key ¹H-NMR Signals (in CD₃OD) | Key ¹³C-NMR Signals (in CD₃OD) | Mass Spec (m/z) |

|---|

| Tiliroside (B191647) (Kaempferol-3-O-(6"-O-p-coumaroyl)-β-D-glucoside)* | C₃₀H₂₆O₁₃ | Kaempferol: δ 8.05 (2H, d, H-2',6'), 6.90 (2H, d, H-3',5'), 6.38 (1H, d, H-8), 6.19 (1H, d, H-6). Glucose: δ 5.24 (1H, d, H-1"). Coumaroyl: δ 7.45 (2H, d), 6.80 (2H, d), 7.63 (1H, d), 6.35 (1H, d). | Kaempferol: δ 158.5 (C-5), 160.2 (C-4'), 179.4 (C-4). Glucose: δ 104.8 (C-1"). Coumaroyl: δ 168.9 (C=O), 146.9, 116.8 (vinyl CH). | 593 [M-H]⁻ |

*Note: Tiliroside is acylated with p-coumaric acid, a close structural analog of ferulic acid. Specific data for a feruloylated flavonoid glycoside was not available in the search results, but this serves as a representative example of the data type.

Synthesis and Extraction

Feruloylated flavonoid glycosides can be obtained through extraction from plant sources or via enzymatic synthesis.

-

Extraction: Traditional methods like maceration and Soxhlet extraction using solvents such as methanol (B129727) or ethanol (B145695) are commonly employed to extract these compounds from dried plant material.[7]

-

Enzymatic Synthesis: Lipases are often used to catalyze the transesterification reaction between a flavonoid glycoside and a ferulic acid ester (e.g., ethyl ferulate) in a non-aqueous solvent system. This method offers high regioselectivity, attaching the feruloyl group to a specific hydroxyl position on the sugar.[1]

Biological Activities and Quantitative Data

These compounds exhibit a range of biological activities, which are summarized below with available quantitative data.

Antioxidant Activity

The ability to scavenge free radicals is a hallmark of flavonoids, and the addition of a feruloyl group can modulate this activity. The antioxidant capacity is commonly measured using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 2: Antioxidant Activity of Tiliroside

| Compound | Assay | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Tiliroside | DPPH radical scavenging | 6.0 | [8] |

| Tiliroside | Superoxide radical scavenging | 21.3 | [8] |

| Tiliroside | Enzymatic lipid peroxidation inhibition | 12.6 | [8] |

| Tiliroside | Non-enzymatic lipid peroxidation inhibition | 28.0 | [8] |

| Ferulic Acid | DPPH radical scavenging | 9.9 (µg/mL) |[9] |

IC₅₀ is the concentration required to achieve 50% of the maximal effect.

Anti-inflammatory Activity

Feruloylated flavonoid glycosides can mitigate inflammatory responses by inhibiting the production of pro-inflammatory mediators. Tiliroside has been shown to possess significant anti-inflammatory effects both in vitro and in vivo.[8]

Table 3: Anti-inflammatory Activity of Tiliroside

| Compound | Model / Assay | Metric | Value | Reference |

|---|---|---|---|---|

| Tiliroside | TPA-induced mouse ear inflammation | ED₅₀ | 357 µ g/ear | [8] |

| Tiliroside | Phospholipase A₂-induced mouse paw edema | ED₅₀ | 35.6 mg/kg |[8] |

ED₅₀ is the dose required to achieve 50% of the maximal effect.

Enzyme Inhibitory Activity

Flavonoids are known inhibitors of various enzymes. While specific data for feruloylated flavonoid glycosides is sparse, related acylated flavonoids show potent inhibition of enzymes like α-glucosidase and acetylcholinesterase.[1] For comparison, the inhibitory activity of non-acylated flavonoid glycosides on angiotensin-converting enzyme (ACE) is presented.

Table 4: Enzyme Inhibitory Activity of Related Flavonoid Glycosides

| Compound | Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Rutin (Quercetin 3-O-glycoside) | Angiotensin-Converting Enzyme (ACE) | 64 | [10] |

| Rhoifolin (Apigenin 7-O-glycoside) | Angiotensin-Converting Enzyme (ACE) | 183 | [10] |

| Quercetin-3-O-glucoside | Angiotensin-Converting Enzyme (ACE) | ~143.5 |[11] |

Mechanisms of Action & Signaling Pathways

The biological effects of feruloylated flavonoid glycosides are mediated through their interaction with key intracellular signaling pathways, particularly those involved in inflammation and oxidative stress.

Modulation of NF-κB and MAPK Signaling Pathways

Inflammation is largely regulated by the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[12] Lipopolysaccharide (LPS) from bacteria is a common inflammatory stimulus that activates these pathways in immune cells like macrophages.

Flavonoids, and specifically ferulic acid, have been shown to inhibit the activation of NF-κB.[13][14] This is achieved by preventing the degradation of its inhibitor, IκBα, thereby blocking the translocation of the active NF-κB p65 subunit to the nucleus. This, in turn, suppresses the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[13][15]

Similarly, flavonoids can suppress the phosphorylation of key MAPK proteins such as p38, ERK, and JNK.[16][17][18] Since the MAPK pathway is upstream of NF-κB activation, its inhibition contributes to the overall anti-inflammatory effect.[16]

Caption: Inhibition of LPS-induced inflammatory pathways by feruloylated flavonoid glycosides.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of feruloylated flavonoid glycosides.

Extraction and Synthesis Workflow

Caption: General workflow for obtaining feruloylated flavonoid glycosides (FFG).

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

-

Reagent Preparation: Prepare a 0.1 mM working solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[8]

-

Sample Preparation: Dissolve the test compound (feruloylated flavonoid glycoside) and a positive control (e.g., ascorbic acid) in methanol to create a series of dilutions.[19]

-

Reaction: In a 96-well plate, add 100 µL of each sample dilution to a well. Add 100 µL of the DPPH working solution to each well. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.[19]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6]

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

IC₅₀ Determination: Plot the scavenging percentage against the sample concentration and determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.[20]

Anti-inflammatory Assay (LPS-induced RAW 264.7 Macrophages)

This cell-based assay evaluates the ability of a compound to inhibit the production of inflammatory mediators.

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[13]

-

Treatment: Remove the medium. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Add lipopolysaccharide (LPS) to the wells at a final concentration of 100-1000 ng/mL to induce an inflammatory response. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).[13][14]

-

Incubation: Incubate the plate for 18-24 hours.

-

Analysis of Inflammatory Mediators:

-

Nitric Oxide (NO): Collect the cell culture supernatant. Measure the concentration of nitrite (B80452) (a stable product of NO) using the Griess reagent assay. Read the absorbance at 540 nm.[21]

-

Cytokines (TNF-α, IL-6): Measure the concentration of cytokines in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[9]

-

-

IC₅₀ Determination: Calculate the percentage inhibition of NO or cytokine production for each concentration of the test compound relative to the LPS-only control. Determine the IC₅₀ value from the dose-response curve.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This fluorometric or spectrophotometric assay measures the inhibition of ACE, a key enzyme in blood pressure regulation.

-

Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl buffer, pH 8.3), ACE enzyme solution (e.g., 100 mU/mL), and the substrate solution (e.g., Hippuryl-His-Leu or a fluorogenic substrate).[22][23]

-

Sample Preparation: Prepare serial dilutions of the test compound and a positive control (e.g., Captopril).[22]

-

Reaction Setup: In a 96-well plate, add the test compound dilution, followed by the ACE enzyme solution. Pre-incubate at 37°C for 5-10 minutes.[22][23]

-

Initiate Reaction: Add the substrate solution to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution, such as 1 M HCl.[22]

-

Measurement:

-

Spectrophotometric Method: Extract the product (hippuric acid) with ethyl acetate, evaporate the solvent, re-dissolve in water, and measure the absorbance at 228 nm.[22]

-

Fluorometric Method: If using a fluorogenic substrate, measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 320/405 nm).

-

-

Calculation and IC₅₀ Determination: Calculate the percentage of ACE inhibition for each sample concentration and determine the IC₅₀ value.[10]

Conclusion

Feruloylated flavonoid glycosides represent a promising class of natural products with significant therapeutic potential. The addition of a feruloyl moiety often enhances the biological profile of the parent flavonoid glycoside, particularly in terms of antioxidant and anti-inflammatory activities. Their mechanism of action, involving the modulation of critical inflammatory signaling pathways like NF-κB and MAPK, positions them as strong candidates for the development of new drugs for inflammatory diseases. Further research is warranted to explore the full spectrum of their biological activities, establish detailed structure-activity relationships, and evaluate their efficacy and safety in preclinical and clinical settings. The standardized protocols provided herein offer a robust framework for the continued investigation of these valuable compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Tiliroside | CAS:20316-62-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Structural characterization of flavonoid glycosides by multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of flavonoids: tandem mass spectrometry, computational methods, and NMR. | Semantic Scholar [semanticscholar.org]

- 8. Assessment of the anti-inflammatory activity and free radical scavenger activity of tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

- 11. Multifaceted Biological Activity of Rutin, Quercetin, and Quercetin’s Glucosides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]

- 13. lupinepublishers.com [lupinepublishers.com]

- 14. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]

- 15. Frontiers | The protective activity of natural flavonoids against osteoarthritis by targeting NF-κB signaling pathway [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Flavonoids: A treasure house of prospective pharmacological potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. ovid.com [ovid.com]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Isolation and Purification of 5'''-O-Feruloyl complanatoside B from Astragalus complanatus Seeds

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'''-O-Feruloyl complanatoside B is a naturally occurring acylated flavonoid glycoside found in the seeds of Astragalus complanatus R. Br. (Semen Astragali Complanati). This class of compounds has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities. The feruloyl moiety attached to the glycoside structure can significantly influence its bioavailability and biological activity. This document provides a detailed protocol for the isolation and purification of this compound from its natural plant source, intended for researchers in natural product chemistry, pharmacology, and drug development.

Principle

The isolation and purification of this compound from Astragalus complanatus seeds is based on a multi-step process involving solvent extraction, liquid-liquid partitioning, and a series of chromatographic separations. The protocol leverages the polarity differences between the target compound and other phytochemicals present in the plant matrix. An initial extraction with a polar solvent, such as aqueous ethanol (B145695), efficiently extracts a broad range of flavonoid glycosides. Subsequent fractionation and chromatographic steps, including column chromatography and preparative high-performance liquid chromatography (HPLC), are employed to isolate the desired compound to a high degree of purity.

Materials and Reagents

-

Dried seeds of Astragalus complanatus

-

Ethanol (95%, analytical grade)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

n-Hexane (analytical grade)

-

Ethyl acetate (B1210297) (analytical grade)

-

Deionized water

-

Sephadex LH-20

-

C18 reverse-phase silica (B1680970) gel

-

Formic acid (optional, for HPLC mobile phase)

-

Reference standard of this compound (if available)

Equipment

-

Grinder or mill

-

Soxhlet extractor or large-scale extraction vessel

-

Rotary evaporator

-

Freeze dryer

-

Glass columns for chromatography

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Analytical HPLC system for purity assessment

-

Mass Spectrometer (MS)

-

Nuclear Magnetic Resonance (NMR) Spectrometer

Experimental Workflow Diagram

Caption: Experimental workflow for the isolation of this compound.

Experimental Protocols

Preparation of Plant Material

-

Obtain dried seeds of Astragalus complanatus.

-

Grind the seeds into a fine powder (approximately 40-60 mesh) to increase the surface area for efficient extraction.

Extraction of Flavonoids

-

Weigh 1 kg of the powdered plant material.

-

Extract the powder with 80% aqueous ethanol (10 L) at room temperature with continuous stirring for 24 hours.

-

Filter the mixture and collect the filtrate.

-

Repeat the extraction process on the plant residue two more times with fresh solvent.

-

Combine all the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

Lyophilize the concentrated extract to yield a dry powder.

Fractionation of the Crude Extract

-

Suspend the dried crude extract in deionized water and partition successively with n-hexane and ethyl acetate.

-

Separate and concentrate the ethyl acetate fraction, which is expected to be rich in flavonoid glycosides.

-

Subject the dried ethyl acetate fraction (approximately 50 g) to column chromatography over a Sephadex LH-20 column (5 x 100 cm).

-

Elute the column with methanol.

-

Collect fractions of 200 mL each and monitor by thin-layer chromatography (TLC) or analytical HPLC.

-

Combine fractions containing the target compound based on the analytical profile.

Purification by Preparative HPLC

-

Further purify the combined fractions using a preparative HPLC system equipped with a C18 column (e.g., 20 x 250 mm, 10 µm).

-

A representative gradient elution profile is as follows:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: 20-40% B over 60 minutes.

-

Flow Rate: 10 mL/min

-

Detection: UV at 280 nm and 320 nm.

-

-

Collect fractions corresponding to the peak of this compound. The retention time will need to be determined based on analytical runs or by screening fractions.

-

Combine the pure fractions and remove the organic solvent under reduced pressure.

-

Lyophilize the aqueous solution to obtain the purified this compound as a powder.

Data Presentation

The following tables summarize representative quantitative data for the isolation and purification process. Please note that actual yields may vary depending on the quality of the plant material and the efficiency of the extraction and purification steps.

Table 1: Extraction and Fractionation Yields

| Step | Starting Material (g) | Yield (g) | Yield (%) |

| Crude 80% Ethanol Extract | 1000 | 150 | 15.0 |

| Ethyl Acetate Fraction | 150 | 50 | 33.3 (of crude) |

| Sephadex LH-20 Fraction | 50 | 10 | 20.0 (of EtOAc) |

Table 2: Preparative HPLC Purification of this compound

| Sample | Starting Amount (mg) | Purified Compound (mg) | Purity (by HPLC, %) |

| Enriched Fraction | 500 | 25 | >98% |

Characterization

The identity and purity of the isolated this compound should be confirmed by analytical methods such as:

-

Analytical HPLC: To determine the final purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to confirm the chemical structure.

Conclusion

This protocol provides a detailed methodology for the successful isolation and purification of this compound from the seeds of Astragalus complanatus. The combination of solvent extraction, fractionation, and preparative HPLC allows for the acquisition of a high-purity compound suitable for further biological and pharmacological investigations. Researchers can adapt and optimize the chromatographic conditions based on their specific instrumentation and the characteristics of their plant material to achieve the best possible yield and purity.

Application Note: Quantitative Analysis of 5'''-O-Feruloyl Complanatoside B using a Validated HPLC-UV Method

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 5'''-O-Feruloyl complanatoside B, a significant bioactive flavonoid glycoside isolated from Astragalus complanatus. The described protocol is tailored for researchers, scientists, and professionals in the field of drug development and natural product analysis, providing a reliable methodology for quality control and pharmacokinetic studies.

Introduction

This compound is a flavonoid glycoside found in the seeds of Astragalus complanatus, a plant with a history of use in traditional medicine. Flavonoids from this plant have been associated with a range of biological activities, making the accurate quantification of its constituents crucial for standardization and therapeutic evaluation. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of flavonoids due to its high resolution and sensitivity.[1][2][3] This document presents a detailed protocol for a reversed-phase HPLC-UV method for the precise quantification of this compound.

Experimental

-

Reference Standard: this compound (purity ≥98%)

-

Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Formic acid (analytical grade), Deionized water.

-

Plant Material (for sample preparation): Dried seeds of Astragalus complanatus.

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is required.

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent.

-